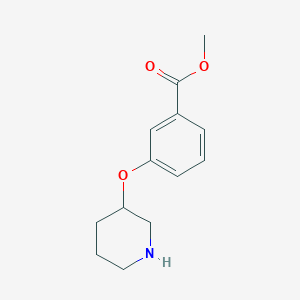

Methyl 3-(3-piperidinyloxy)benzoate

Description

Methyl 3-(3-piperidinyloxy)benzoate is a methyl ester derivative featuring a benzoate core substituted with a piperidinyloxy group at the 3-position. Piperidine rings contribute to basicity and hydrogen-bonding capabilities, influencing pharmacokinetic properties such as solubility and membrane permeability.

Properties

CAS No. |

946681-12-5 |

|---|---|

Molecular Formula |

C13H17NO3 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

methyl 3-piperidin-3-yloxybenzoate |

InChI |

InChI=1S/C13H17NO3/c1-16-13(15)10-4-2-5-11(8-10)17-12-6-3-7-14-9-12/h2,4-5,8,12,14H,3,6-7,9H2,1H3 |

InChI Key |

BHIOYRICHYKEPK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OC2CCCNC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The primary synthetic approach to this compound involves the esterification of 3-(3-piperidinyloxy)benzoic acid with methanol under acidic conditions. The reaction is typically performed under reflux to ensure complete conversion of the acid to the methyl ester.

- Starting material: 3-(3-piperidinyloxy)benzoic acid

- Reagents: Methanol, acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid)

- Conditions: Reflux temperature (~65-70 °C), several hours until completion

- Work-up: Neutralization, extraction, purification by recrystallization or chromatography

This method is straightforward and widely used both in laboratory and industrial settings, with the industrial process scaled using large reactors and continuous flow systems to optimize yield and purity.

Industrial Production Techniques

Industrial synthesis mirrors the laboratory method but employs:

- Large-scale reactors with precise temperature and pressure control

- Continuous flow systems to improve reaction kinetics and product consistency

- Automated monitoring of reaction parameters to maintain optimal esterification conditions

- Efficient downstream processing including solvent recovery and product purification

These measures ensure high yields and purity suitable for pharmaceutical or research-grade applications.

Chemical Reaction Analysis Relevant to Preparation

Esterification Reaction

| Aspect | Details |

|---|---|

| Reaction Type | Fischer esterification |

| Starting Materials | 3-(3-piperidinyloxy)benzoic acid + Methanol |

| Catalyst | Acid catalyst (H2SO4, p-TsOH) |

| Conditions | Reflux, typically 4-6 hours |

| By-products | Water |

| Purification | Neutralization, extraction, recrystallization |

| Yield | Typically high (>80%) with optimized conditions |

Related Chemical Transformations

- Oxidation: this compound can be oxidized to regenerate the corresponding carboxylic acid (3-(3-piperidinyloxy)benzoic acid) using oxidants like potassium permanganate or chromium trioxide.

- Reduction: The ester group can be reduced to the corresponding benzyl alcohol derivative using lithium aluminum hydride or sodium borohydride.

- Substitution: The ester moiety can undergo nucleophilic substitution with amines or alcohols to form amides or other esters under acidic or basic catalysis.

Detailed Reaction Scheme and Conditions

| Step | Reaction Type | Reagents & Catalysts | Conditions | Product |

|---|---|---|---|---|

| 1 | Esterification | Methanol, Acid catalyst | Reflux, 65-70 °C, 4-6 hrs | This compound |

| 2 (optional) | Oxidation | KMnO4 or CrO3 | Aqueous, room temp or reflux | 3-(3-piperidinyloxy)benzoic acid |

| 3 (optional) | Reduction | LiAlH4 or NaBH4 | Anhydrous solvent, 0 °C to RT | 3-(3-piperidinyloxy)benzyl alcohol |

| 4 (optional) | Substitution | Amines or alcohols, acid/base catalyst | Varies | Amides or substituted esters |

Research Findings and Applications

Synthetic Utility

This compound serves as a versatile intermediate for synthesizing more complex molecules, particularly in medicinal chemistry where the piperidine moiety is a common pharmacophore. Its ester group allows for facile chemical modifications.

Biological Activity

Studies have demonstrated antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations around 50 µg/mL for S. aureus. This suggests potential for pharmaceutical development.

Summary Table of Key Properties

| Property | Value/Description |

|---|---|

| CAS Number | 946681-12-5 |

| Molecular Formula | C13H17NO3 |

| Molecular Weight | 235.28 g/mol |

| IUPAC Name | Methyl 3-(3-piperidin-3-yloxy)benzoate |

| Physical State | Typically a crystalline solid |

| Solubility | Soluble in organic solvents (methanol, ethanol) |

| Stability | Stable under normal laboratory conditions |

Notes on Related Synthetic Methods (Contextual Reference)

While direct synthetic methods for this compound are well established, related synthetic techniques involving piperidine derivatives and benzoate esters include:

- Use of Grignard reagents for aromatic side-chain modifications

- Catalytic oxidation methods employing nitroxide radicals (e.g., 2,2,6,6-tetramethylpiperidinyloxy) for selective oxidation reactions

- Esterification and substitution reactions under mild conditions to preserve sensitive functional groups

These advanced methods provide a broader context for the preparation and functionalization of related compounds.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-piperidinyloxy)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions

Major Products Formed:

Oxidation: 3-(3-piperidinyloxy)benzoic acid.

Reduction: 3-(3-piperidinyloxy)benzyl alcohol.

Substitution: Various substituted esters and amides

Scientific Research Applications

Methyl 3-(3-piperidinyloxy)benzoate is widely used in scientific research, including:

Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Medicine: Research on its potential therapeutic effects and drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-piperidinyloxy)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-(3-piperidinyloxy)benzoic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituted Benzoates with Piperidine/Piperazine Moieties

Key Observations :

- Piperidine vs.

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase metabolic stability but may reduce solubility. Chloropropoxy groups introduce steric bulk, affecting binding affinity .

- Salt Forms : Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for oral bioavailability.

Heterocyclic and Aromatic Substituted Benzoates

Key Observations :

- Indole and Benzofuropyrazole Derivatives : These compounds (e.g., ) demonstrate the importance of aromatic and heterocyclic groups in targeting biological pathways (e.g., antiviral or anticancer activity).

- Regiochemical Effects : Misplacement of substituents (e.g., hydroxyl vs. methoxy in ) can alter physical properties (e.g., melting points) and bioavailability.

Ureido- and Sulfonamide-Substituted Benzoates

Key Observations :

- Ureido Groups : These substituents (e.g., ) enhance target binding through hydrogen bonding but may introduce synthetic challenges (yields 30–45%).

Biological Activity

Methyl 3-(3-piperidinyloxy)benzoate, a compound characterized by its benzoate structure linked to a piperidine ring, has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structural features suggest various pharmacological applications, particularly in the areas of neuromodulation and antimicrobial activity.

Structure and Composition

- Molecular Formula : C_{13}H_{17}N_{1}O_{3}

- Molecular Weight : Approximately 235.28 g/mol

The compound features a piperidine ring that enhances its solubility and reactivity, making it suitable for various biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, including nucleophilic substitutions and acylation reactions. These synthetic pathways allow for the introduction of functional groups that can modulate the compound's biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests against common bacterial strains such as Escherichia coli and Staphylococcus aureus revealed a dose-dependent inhibition of bacterial growth. The minimum inhibitory concentration (MIC) for S. aureus was determined to be around 50 µg/mL, indicating effective antibacterial action .

Antiproliferative Effects

In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer and H-460 for lung cancer) have shown that this compound possesses moderate to strong antiproliferative effects. The results from the MTT assay indicated a significant reduction in cell viability, suggesting potential applications in cancer therapeutics .

The compound's biological activity may be attributed to its interaction with various receptors and pathways:

- Neuromodulatory Effects : Predicted interactions include stimulation of serotonin release and antagonism of GABA receptor subunits, which could influence neuropsychiatric disorders .

- Calmodulin-dependent Kinase Inhibition : The compound has shown potential as an inhibitor of Ca²⁺/calmodulin-dependent kinase IV, further contributing to its pharmacological profile .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound showed that at concentrations ranging from 0.1 µg/mL to 100 µg/mL, the compound effectively inhibited bacterial growth in a dose-dependent manner. This study highlighted its potential as a therapeutic agent against bacterial infections .

Study 2: Anticancer Activity

In another investigation focusing on its anticancer properties, this compound was tested on multiple human cancer cell lines. The findings indicated that the compound could significantly reduce cell proliferation rates, particularly in breast and lung cancer models, suggesting its utility in developing new anticancer drugs .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C_{13}H_{17}N_{1}O_{3} | Exhibits strong antimicrobial and antiproliferative effects |

| Methyl 3-(piperidin-4-yl)amino benzoate hydrochloride | C_{10}H_{12}ClN_{1}O_{2} | Lacks piperidinyloxy group; simpler structure |

| Methyl 4-(piperidin-4-ylamino)methyl benzonitrile | C_{12}H_{16}N_{2}O | Contains nitrile group; different functional profile |

This comparative analysis underscores the unique pharmacological properties of this compound, particularly its dual action against microbial and cancerous cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.